

An In-depth Technical Guide to 5-(2-Furyl)isoxazole-3-carboxylic acid

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Compound of Interest

Compound Name: 5-(2-Furyl)isoxazole-3-carboxylic acid

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **5-(2-Furyl)isoxazole-3-carboxylic acid**, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The document details its molecular structure, physicochemical properties, a plausible synthesis pathway with a detailed experimental protocol, and expected spectral characterization data. Furthermore, it explores the potential biological activities and mechanisms of action by drawing parallels with structurally related isoxazole and furan derivatives, which have demonstrated a wide range of pharmacological effects, including antimicrobial, anti-inflammatory, and anticancer properties. This guide is intended to serve as a valuable resource for researchers engaged in the synthesis, characterization, and evaluation of novel isoxazole-based compounds for therapeutic applications.

Molecular Structure and Physicochemical Properties

5-(2-Furyl)isoxazole-3-carboxylic acid is a bicyclic aromatic compound featuring a central isoxazole ring linked to a furan ring at the 5-position and a carboxylic acid group at the 3-position. The presence of these functional groups imparts specific chemical reactivity and potential for biological interactions.

Chemical Identifiers

Property	Value
CAS Number	98434-06-1 [1] [2]
Molecular Formula	C ₈ H ₅ NO ₄ [1] [2]
Molecular Weight	179.13 g/mol [1] [2]
IUPAC Name	5-(Furan-2-yl)isoxazole-3-carboxylic acid
Canonical SMILES	C1=CO[C@H](C1)C2=CC(=NO2)C(=O)O
InChI Key	InChI=1S/C8H5NO4/c10-8(11)6-4-7(13-12-6)5-2-1-3-14-5/h1-4H,(H,10,11)

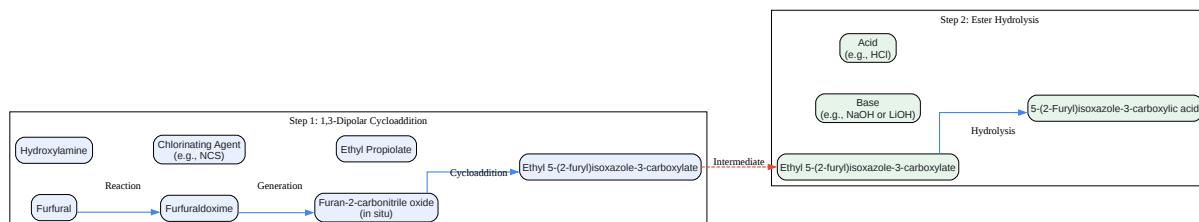
Physical Properties

Property	Value
Appearance	Off-white to white powder
Purity	Typically available in purities of 95% to >98% [1]
Storage	Store at room temperature in a well-sealed container [1]

Synthesis and Experimental Protocols

The synthesis of **5-(2-Furyl)isoxazole-3-carboxylic acid** can be achieved through a multi-step process, commencing with a 1,3-dipolar cycloaddition reaction, a cornerstone in the formation of five-membered heterocyclic rings like isoxazoles. This is followed by the hydrolysis of the resulting ester to yield the final carboxylic acid.

Synthesis Workflow

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Synthesis of **5-(2-Furyl)isoxazole-3-carboxylic acid**.

Experimental Protocol

Step 1: Synthesis of Ethyl 5-(2-furyl)isoxazole-3-carboxylate

This step involves the in-situ generation of furan-2-carbonitrile oxide from furfuraldoxime, which then undergoes a [3+2] cycloaddition with ethyl propiolate.

- Preparation of Furfuraldoxime: To a solution of furfural (1 equivalent) in ethanol, an aqueous solution of hydroxylamine hydrochloride (1.1 equivalents) and sodium acetate (1.2 equivalents) is added. The mixture is stirred at room temperature for 2-3 hours. The completion of the reaction is monitored by Thin Layer Chromatography (TLC). The product, furfuraldoxime, is then extracted with a suitable organic solvent and purified.
- 1,3-Dipolar Cycloaddition: Furfuraldoxime (1 equivalent) is dissolved in a chlorinated solvent such as dichloromethane (DCM). A chlorinating agent, for instance, N-chlorosuccinimide

(NCS) (1.1 equivalents), is added portion-wise at 0°C to generate the hydroximoyl chloride in situ. Subsequently, a base like triethylamine (1.5 equivalents) is added dropwise to the reaction mixture to facilitate the formation of the nitrile oxide. Ethyl propiolate (1.2 equivalents) is then added, and the reaction mixture is stirred at room temperature for 12-24 hours. The reaction progress is monitored by TLC. Upon completion, the mixture is washed with water, and the organic layer is dried over anhydrous sodium sulfate. The solvent is evaporated under reduced pressure, and the crude product, ethyl 5-(2-furyl)isoxazole-3-carboxylate, is purified by column chromatography on silica gel.

Step 2: Hydrolysis of Ethyl 5-(2-furyl)isoxazole-3-carboxylate

The final step is the hydrolysis of the ester to the carboxylic acid.

- The purified ethyl 5-(2-furyl)isoxazole-3-carboxylate (1 equivalent) is dissolved in a mixture of tetrahydrofuran (THF) and water.
- An excess of a base, such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (2-3 equivalents), is added to the solution.
- The reaction mixture is stirred at room temperature or gently heated (e.g., 40-50°C) for 2-4 hours, with monitoring by TLC until the starting material is consumed.
- After cooling to room temperature, the THF is removed under reduced pressure. The remaining aqueous solution is washed with a non-polar solvent like diethyl ether to remove any unreacted ester.
- The aqueous layer is then acidified to a pH of approximately 2-3 with a dilute acid, such as 1N hydrochloric acid (HCl), at 0°C.
- The precipitated solid, **5-(2-Furyl)isoxazole-3-carboxylic acid**, is collected by vacuum filtration, washed with cold water, and dried under vacuum to yield the pure product.

Spectroscopic Characterization

While experimental spectra for this specific compound are not readily available in the public domain, the expected spectral data can be predicted based on the analysis of its functional groups and related structures.

Technique	Expected Observations
¹ H NMR	Signals corresponding to the furan ring protons (in the range of δ 6.5-7.8 ppm), a singlet for the isoxazole proton (around δ 7.0-7.5 ppm), and a broad singlet for the carboxylic acid proton (highly deshielded, $> \delta$ 10 ppm).
¹³ C NMR	Resonances for the furan carbons (in the range of δ 110-150 ppm), isoxazole carbons (around δ 100-170 ppm), and the carboxylic acid carbonyl carbon (in the region of δ 160-170 ppm).
FTIR (cm ⁻¹)	A broad O-H stretching band for the carboxylic acid (2500-3300 cm ⁻¹), a sharp C=O stretching band for the carboxylic acid (1700-1725 cm ⁻¹), C=N stretching of the isoxazole ring (around 1600 cm ⁻¹), and C-O-C stretching of the furan and isoxazole rings (1000-1300 cm ⁻¹).
Mass Spec. (EI)	A molecular ion peak [M] ⁺ at m/z = 179. Subsequent fragmentation may involve the loss of CO ₂ (m/z = 44) from the carboxylic acid group, and cleavage of the isoxazole and furan rings.

Potential Biological Activities and Signaling Pathways

Direct biological studies on **5-(2-Furyl)isoxazole-3-carboxylic acid** are limited in publicly accessible literature. However, the isoxazole and furan moieties are prevalent in a multitude of biologically active compounds, suggesting a high potential for pharmacological activity.

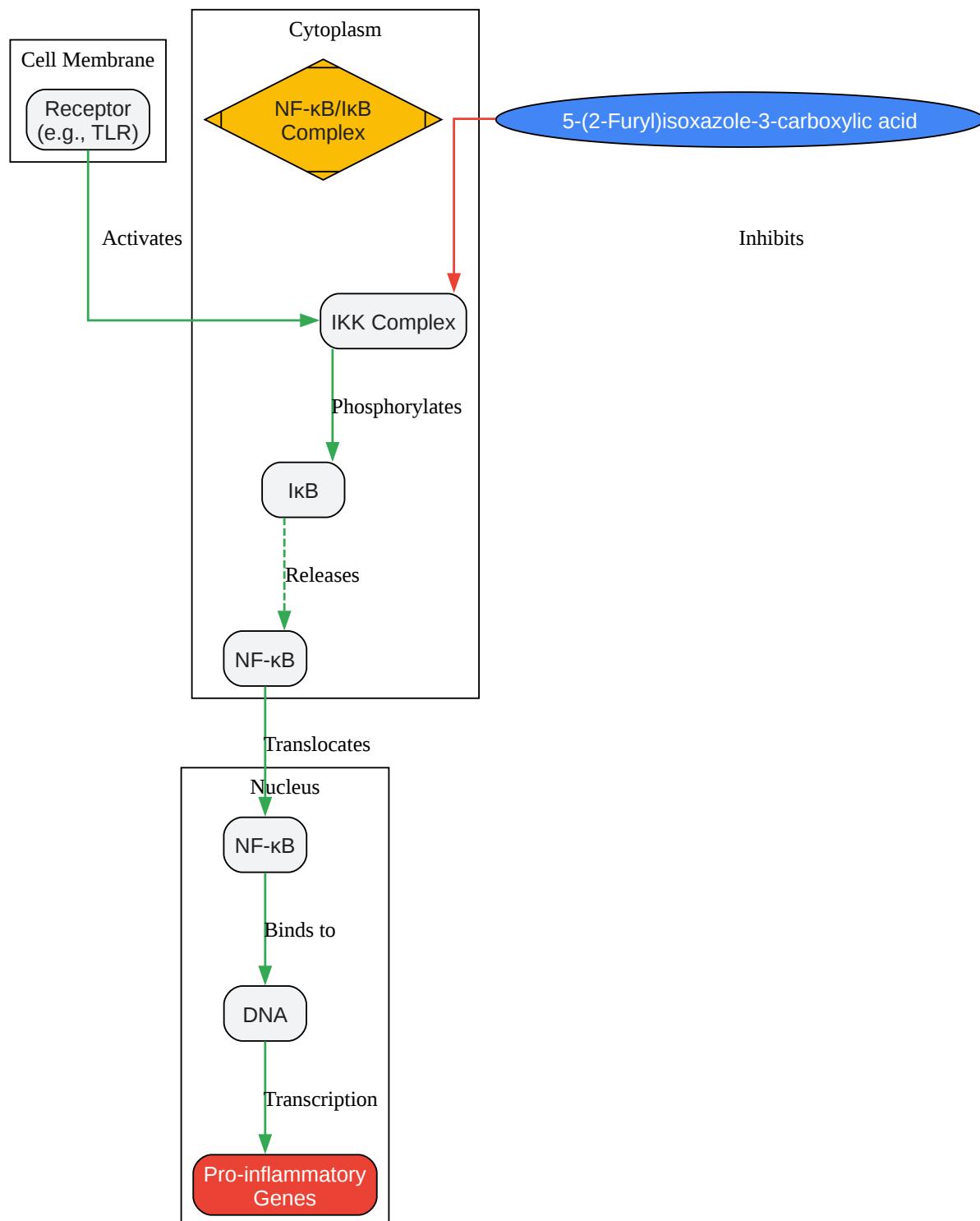
Overview of Related Compound Activities

- **Antimicrobial Activity:** Many isoxazole and furan derivatives have demonstrated significant antibacterial and antifungal properties.^{[3][4][5]} The mechanism often involves the inhibition of essential microbial enzymes or disruption of cell wall synthesis.

- Anti-inflammatory Effects: The isoxazole scaffold is a key component in several non-steroidal anti-inflammatory drugs (NSAIDs).[6][7] These compounds often act by inhibiting cyclooxygenase (COX) enzymes, which are crucial in the inflammatory cascade.
- Anticancer Properties: A growing body of research highlights the anticancer potential of isoxazole-containing molecules.[8][9] These compounds can induce apoptosis, inhibit cell proliferation, and interfere with key signaling pathways in cancer cells.

Hypothetical Signaling Pathway

Given the prevalence of anti-inflammatory activity among isoxazole derivatives, a plausible mechanism of action for **5-(2-Furyl)isoxazole-3-carboxylic acid** could involve the modulation of inflammatory signaling pathways, such as the NF-κB pathway.



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Hypothetical inhibition of the NF-κB signaling pathway.

Conclusion

5-(2-Furyl)isoxazole-3-carboxylic acid represents a promising scaffold for the development of novel therapeutic agents. This technical guide has provided a detailed overview of its chemical properties, a robust synthetic strategy, and predicted analytical data to aid in its characterization. While further experimental studies are required to elucidate its specific biological activities and mechanisms of action, the known pharmacological profiles of related isoxazole and furan derivatives suggest that this compound warrants investigation for its potential antimicrobial, anti-inflammatory, and anticancer properties. The information presented herein serves as a foundational resource for researchers aiming to explore the therapeutic potential of this and similar heterocyclic compounds.

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